molecular formula C8H11BrN2O B13521504 2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole

2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole

Cat. No.: B13521504
M. Wt: 231.09 g/mol
InChI Key: WOPVVOZQPOPXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom and a 3-methyloxetan-3-ylmethyl group attached to the imidazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

    Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Typical conditions involve mild temperatures and solvents like acetonitrile or dimethylformamide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the imidazole ring.

Scientific Research Applications

2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine atom and the 3-methyloxetan-3-ylmethyl group may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2-methylimidazole: Similar in structure but lacks the 3-methyloxetan-3-ylmethyl group.

    2-chloro-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole: Similar but with a chlorine atom instead of bromine.

    1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole: Lacks the halogen atom.

Uniqueness

2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole is unique due to the presence of both the bromine atom and the 3-methyloxetan-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

2-bromo-1-[(3-methyloxetan-3-yl)methyl]imidazole

InChI

InChI=1S/C8H11BrN2O/c1-8(5-12-6-8)4-11-3-2-10-7(11)9/h2-3H,4-6H2,1H3

InChI Key

WOPVVOZQPOPXHR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CN2C=CN=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.